molecular formula C6H13N3O B1457372 N'-hydroxypiperidine-2-carboximidamide CAS No. 1461726-91-9

N'-hydroxypiperidine-2-carboximidamide

Cat. No. B1457372
M. Wt: 143.19 g/mol
InChI Key: CRLUMDXTQRWLGE-UHFFFAOYSA-N
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Description

N’-hydroxypiperidine-2-carboximidamide is a chemical compound with the CAS Number: 1461726-91-9 . It has a molecular weight of 143.19 .


Molecular Structure Analysis

The molecule is almost planar and adopts an E conformation about the C=N double bond . In the crystal, molecules are linked by pairs of strong N—H⋯N hydrogen bonds, forming inversion dimers with R 2 2 (10) motifs .


Physical And Chemical Properties Analysis

N’-hydroxypiperidine-2-carboximidamide has a molecular weight of 137.14 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The molecule has a Rotatable Bond Count of 1 . The Exact Mass is 137.058911855 g/mol and the Monoisotopic Mass is also 137.058911855 g/mol . The Topological Polar Surface Area is 71.5 Ų .

Scientific Research Applications

Copper Recovery from Chloride Solutions

Research has shown that hydrophobic N′-alkyloxypyridine-2-, -3-, and -4-carboximidamides can be used to extract copper(II) from chloride solutions. The study explored the influence of extractant structure, metal concentration, and chloride ions on copper(II) extraction, revealing the potential of these compounds in copper recovery processes (Wojciechowska et al., 2017).

Chromium(VI) Reduction in Water

N,N-Dihexyl-N′-hydroxypyridine-2-carboximidamide has been employed as a reducer for carcinogenic chromium(VI) in aqueous solutions. This approach has shown 100% Cr(VI) reduction under optimal conditions, emphasizing its effectiveness in environmental remediation efforts (Wójcik et al., 2020).

Zinc(II) Extraction

Novel extractants like N′-alkyloxypyridine-2-, -3-, and -4-carboximidamides have been proposed as efficient agents for zinc(II) extraction from acidic chloride solutions. This study highlights their effectiveness, especially for pyridine-4-carboximidamides, in zinc(II) recovery, contributing to advancements in metal separation technologies (Wojciechowska et al., 2017).

Chemical Structure Analysis

The crystal structures of N′-aminopyridine-2-carboximidamide and derivatives have been elucidated, showcasing their arrangement in crystal form and providing insights into their molecular interactions. Such structural analyses are fundamental in understanding the chemical behavior and potential applications of these compounds (Meva et al., 2017).

Synthesis and Analytical Methods

Studies have focused on the synthesis and analytical characterization of N′-hydroxypiperidine-2-carboximidamide derivatives, exploring their potential in various chemical reactions and processes. This includes developing methods for their quantitative analysis via liquid chromatography–tandem mass spectrometry, which is crucial for monitoring and controlling the synthesis process (Wojciechowska et al., 2016).

Future Directions

Research into N’-hydroxypiperidine-2-carboximidamide and its analogs continues, with a focus on their diverse biological applications . For example, a new series of piperine-carboximidamide hybrids was developed as a new cytotoxic agent targeting EGFR, BRAF, and CDK2 .

properties

IUPAC Name

N'-hydroxypiperidine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O/c7-6(9-10)5-3-1-2-4-8-5/h5,8,10H,1-4H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLUMDXTQRWLGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCNC(C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxypiperidine-2-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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